molecular formula C14H15NO2S B3039916 (2-(Methylsulfonyl)phenyl)(phenyl)methanamine CAS No. 1408058-18-3

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine

Cat. No.: B3039916
CAS No.: 1408058-18-3
M. Wt: 261.34 g/mol
InChI Key: OKKSKJOHMALCEG-UHFFFAOYSA-N
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Description

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine is a substituted phenethylamine derivative characterized by a methylsulfonyl (-SO₂CH₃) group at the 2-position of one phenyl ring and a phenyl group attached to the methanamine core. This structure imparts unique physicochemical properties, including enhanced polarity due to the sulfonyl group, which influences solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

(2-methylsulfonylphenyl)-phenylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-18(16,17)13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10,14H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKSKJOHMALCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239772
Record name Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408058-18-3
Record name Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408058-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 2-(methylsulfonyl)-α-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylsulfonyl)phenyl)(phenyl)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methylsulfonyl chloride and aniline derivatives in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenylmethanamines .

Scientific Research Applications

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Methylsulfonyl)phenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound Name Structure Molecular Formula Molar Mass (g/mol) Key Substituents Reported Applications References
(2-(Methylsulfonyl)phenyl)(phenyl)methanamine Phenyl-(2-SO₂CH₃-phenyl)methanamine C₁₄H₁₅NO₂S 285.34 2-SO₂CH₃, phenyl Limited data; structural analog studies
2-(4-(Methylsulfonyl)phenyl)ethylamine Ethylamine with 4-SO₂CH₃-phenyl C₉H₁₃NO₂S 199.27 4-SO₂CH₃, ethylamine Receptor ligand studies (e.g., serotonin)
[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine Methanamine with 5-F, 2-SCH₃ C₈H₁₀FNS 185.24 5-F, 2-SCH₃ Collision cross-section studies
[1,1'-Biphenyl]-3-yl(phenyl)methanamine Biphenyl-3-yl-phenylmethanamine C₁₉H₁₇N 259.35 Biphenyl, phenyl No specific applications reported
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole-4-yl-CH₂NH₂ with 4-Cl-phenyl C₁₀H₉ClN₂O 222.65 4-Cl, oxazole Antimicrobial research

Key Structural Differences

  • Sulfonyl vs. Sulfanyl Groups : The methylsulfonyl group (-SO₂CH₃) in the target compound increases polarity and hydrogen-bonding capacity compared to the methylsulfanyl (-SCH₃) group in [5-fluoro-2-(methylsulfanyl)phenyl]methanamine, which is less electronegative .
  • Substituent Position : The 2-position sulfonyl group in the target compound may sterically hinder receptor binding compared to the 4-sulfonyl isomer (2-(4-(methylsulfonyl)phenyl)ethylamine), which has been studied for serotonin receptor interactions .

Physicochemical Properties

  • Polarity: The sulfonyl group increases water solubility compared to non-polar analogs like [1,1'-biphenyl]-3-yl(phenyl)methanamine .
  • Acidity/Basicity : The pKa of 2-(4-(methylsulfonyl)phenyl)ethylamine is ~9.34, suggesting moderate basicity due to the electron-withdrawing sulfonyl group, a trend likely shared by the target compound .
  • Collision Cross-Section : Analogs like [5-fluoro-2-(methylsulfanyl)phenyl]methanamine exhibit collision cross-sections of ~133–144 Ų (predicted), useful for mass spectrometry-based identification .

Pharmacological Implications

  • Metabolic Stability : The sulfonyl group may reduce metabolic degradation compared to sulfanyl or chloro substituents, as seen in pesticide derivatives (e.g., metsulfuron methyl) .

Biological Activity

(2-(Methylsulfonyl)phenyl)(phenyl)methanamine is an organic compound characterized by its unique structure, which includes a methylsulfonyl group attached to a phenyl ring and a phenylmethanamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of suitable starting materials under controlled conditions. Common synthetic pathways include:

  • Oxidation : Conversion to sulfone derivatives.
  • Reduction : Conversion of the sulfonyl group to sulfides.
  • Substitution : Participation in nucleophilic substitution reactions.

These reactions can yield various derivatives, each with potential biological applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with a methylsulfonyl group can inhibit bacterial growth, suggesting their potential use in treating infections.

Anti-inflammatory Effects

The compound has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. By inhibiting these enzymes, this compound may reduce inflammation and pain, making it a candidate for developing anti-inflammatory medications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • COX Inhibition : The compound can bind to the active site of COX enzymes, blocking their action and thereby reducing the production of pro-inflammatory mediators.
  • Cell Proliferation Inhibition : Studies indicate that this compound may also induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results showed significant inhibition of growth, particularly against Gram-positive bacteria.
  • Anti-inflammatory Effects : In a preclinical model of inflammation, administration of this compound resulted in reduced swelling and pain in treated animals compared to controls.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
SulfanilamideContains sulfonamide groupHistorically significant as an antibiotic
N-(4-Methylphenyl)-N-(methylsulfonyl) methanamineSimilar amine structurePotentially different biological activity profile
4-Amino-N,N-dimethylbenzenesulfonamideRelated sulfonamide derivativeKnown for specific antimicrobial properties

This table illustrates the diversity within this chemical class and underscores the unique aspects of this compound, particularly its dual functionality as both an amine and sulfone derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(Methylsulfonyl)phenyl)(phenyl)methanamine

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